![molecular formula C17H27ClN2O4 B2705415 Ethyl 4-(2-hydroxy-3-(o-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride CAS No. 1052416-20-2](/img/structure/B2705415.png)
Ethyl 4-(2-hydroxy-3-(o-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as the compound , has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis and Chemical Properties
A significant area of research involving Ethyl 4-(2-hydroxy-3-(o-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride relates to its synthesis and the exploration of its chemical properties. Studies have demonstrated efficient methods for synthesizing differentially protected piperazines, which are valuable in the preparation of biologically active compounds and serve as chemical scaffolds for combinatorial libraries. For example, Gao and Renslo (2007) detailed a practical synthesis approach starting from commercially available (2S)-piperazine-2-carboxylic acid dihydrochloride, highlighting the compound's utility in creating diverse biologically active structures (Gao & Renslo, 2007).
Biological Activities and Applications
Research into the biological activities of Ethyl 4-(2-hydroxy-3-(o-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride derivatives has revealed their potential in various therapeutic areas. For instance, Başoğlu et al. (2013) investigated the microwave-assisted synthesis of some hybrid molecules containing penicillanic or cephalosporanic acid moieties. The study assessed the antimicrobial, antilipase, and antiurease activities of the synthesized compounds, identifying several with promising biological activities (Başoğlu et al., 2013).
Structural Analysis and Modification
Further studies have focused on the structural analysis and modification of piperazine derivatives to enhance their biological efficacy or to understand their interaction with biological targets. For example, Dilly et al. (2011) conducted molecular modeling and pharmacological evaluation of substituted piperazine-ethyl-amide derivatives, including their hexyl homologues, to investigate their agonist potential at central 5-HT receptors. This research underscores the flexibility of the piperazine scaffold in drug design, allowing for modifications that conserve or enhance biological activity across different analogues (Dilly et al., 2011).
Mechanism of Action
properties
IUPAC Name |
ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-3-22-17(21)19-10-8-18(9-11-19)12-15(20)13-23-16-7-5-4-6-14(16)2;/h4-7,15,20H,3,8-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYYDFKZNJHAQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC=C2C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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